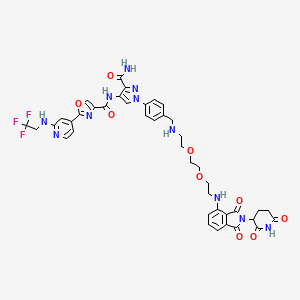

PROTAC IRAK4 degrader-5

Description

Structure

2D Structure

Properties

Molecular Formula |

C41H40F3N11O9 |

|---|---|

Molecular Weight |

887.8 g/mol |

IUPAC Name |

N-[3-carbamoyl-1-[4-[[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethylamino]methyl]phenyl]pyrazol-4-yl]-2-[2-(2,2,2-trifluoroethylamino)-4-pyridinyl]-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C41H40F3N11O9/c42-41(43,44)22-49-31-18-24(10-11-48-31)38-51-29(21-64-38)36(58)50-28-20-54(53-34(28)35(45)57)25-6-4-23(5-7-25)19-46-12-14-62-16-17-63-15-13-47-27-3-1-2-26-33(27)40(61)55(39(26)60)30-8-9-32(56)52-37(30)59/h1-7,10-11,18,20-21,30,46-47H,8-9,12-17,19,22H2,(H2,45,57)(H,48,49)(H,50,58)(H,52,56,59) |

InChI Key |

IMMOSWKLWDOJCE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNCC4=CC=C(C=C4)N5C=C(C(=N5)C(=O)N)NC(=O)C6=COC(=N6)C7=CC(=NC=C7)NCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of IRAK4 Degradation by PROTAC IRAK4 Degrader-5

This guide provides a detailed examination of the mechanism by which PROTAC IRAK4 degrader-5 induces the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in targeted protein degradation.

Introduction: IRAK4 as a Therapeutic Target

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] Upon receptor activation, IRAK4 is recruited to the Myddosome, a signaling complex with the adaptor protein Myeloid differentiation primary response 88 (MyD88).[4] Within this complex, IRAK4 acts as both a kinase, phosphorylating IRAK1, and a scaffold, facilitating downstream signaling cascades that lead to the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines.[1][4]

Given its central role, dysregulation of IRAK4 activity is implicated in various autoimmune diseases, inflammatory disorders, and certain cancers, such as activated B cell-like diffuse large B-cell lymphoma (ABC-DLBCL) with a MYD88 L265P mutation.[5][6] While traditional kinase inhibitors can block the catalytic function of IRAK4, they do not address its scaffolding role.[5][6] Proteolysis-targeting chimeras (PROTACs) offer a distinct therapeutic strategy by inducing the complete removal of the IRAK4 protein, thereby ablating both its kinase and scaffolding functions.[5][6][7]

This compound is a heterobifunctional molecule designed to specifically target IRAK4 for degradation. It is a Cereblon (CRBN)-based degrader, meaning it hijacks the CRBN E3 ubiquitin ligase complex to mediate its effect.[8]

The IRAK4 Signaling Pathway and PROTAC Intervention

The diagram below illustrates the canonical TLR/IL-1R signaling pathway and highlights the intervention point of an IRAK4 PROTAC degrader. The PROTAC effectively removes IRAK4 from the Myddosome, preventing all downstream signaling.

Core Mechanism: PROTAC-Mediated IRAK4 Degradation

The mechanism of action for this compound follows the established model for PROTACs. It is a catalytic process involving the formation of a ternary complex to induce ubiquitination and subsequent proteasomal degradation of the target protein.[4][5]

The key steps are:

-

Binding and Ternary Complex Formation: The PROTAC molecule, with its two distinct heads connected by a linker, simultaneously binds to the IRAK4 protein and the Cereblon (CRBN) substrate receptor of the DDB1-CUL4A-Rbx1 E3 ubiquitin ligase complex. This brings IRAK4 into close proximity with the E3 ligase, forming a key "IRAK4-PROTAC-CRBN" ternary complex.[5] The stability and conformation of this complex are critical for degradation efficiency.[5]

-

Ubiquitination of IRAK4: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the IRAK4 protein. This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.[4]

-

Proteasomal Degradation: The polyubiquitinated IRAK4 is recognized and degraded by the 26S proteasome.[4][5]

-

PROTAC Recycling: After IRAK4 is degraded, the PROTAC molecule is released and can bind to another IRAK4 protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows substoichiometric amounts of the PROTAC to achieve significant degradation of the target protein.

The following diagram illustrates this cyclical mechanism.

Quantitative Data on IRAK4 Degraders

While specific quantitative data for "this compound" is limited, data from functionally similar and well-characterized CRBN-based and VHL-based IRAK4 degraders provide valuable benchmarks for activity.

Table 1: Degradation Potency of IRAK4 PROTACs in Cellular Assays

| Compound | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | Reference |

|---|---|---|---|---|---|---|

| Compound 9 | CRBN | OCI-LY10 | ~100 | >90% | 24 | [5] |

| Compound 9 | CRBN | TMD8 | ~100 | >90% | 24 | [5] |

| Compound 9 | VHL | PBMCs | 259 | Not Reported | Not Reported | [9] |

| KT-474 | CRBN | RAW 264.7 | 4.03 | Not Reported | 24 | [6][7] |

| KT-474 | CRBN | THP-1 | 8.9 | ~66% | 24 | [3] |

| KT-474 | CRBN | hPBMCs | 0.9 | >100% | 24 | [3] |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.

Table 2: Functional Activity of IRAK4 Degraders

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 9 (CRBN) | OCI-LY10 | Cell Proliferation | 4.6 | [5] |

| Compound 9 (CRBN) | TMD8 | Cell Proliferation | 7.6 | [5] |

IC₅₀: Half-maximal inhibitory concentration.

Key Experimental Protocols

Verifying the mechanism of an IRAK4 degrader involves several key experiments designed to confirm target engagement, E3 ligase dependency, and proteasome-mediated degradation.

5.1. Western Blot for IRAK4 Degradation

-

Objective: To quantify the reduction in IRAK4 protein levels following treatment with the PROTAC.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., OCI-LY10, TMD8, or PBMCs) at an appropriate density.[5] Treat cells with a dose-response range of this compound or a single concentration for a time-course experiment. Include a DMSO vehicle control.

-

Cell Lysis: After incubation, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed to quantify band intensity. Normalize IRAK4 levels to the loading control and express as a percentage relative to the DMSO control.[5]

-

5.2. Mechanism of Action (MoA) Confirmation Assays

-

Objective: To confirm that IRAK4 degradation is dependent on the recruited E3 ligase (CRBN) and the proteasome.

-

Methodology:

-

Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG-132 or 10 µM epoxomicin) for 2 hours.[5][9] Then, co-treat the cells with the PROTAC degrader at a concentration known to cause significant degradation (e.g., 1 µM).

-

E3 Ligase Competition: Co-treat cells with the PROTAC degrader and a high concentration (e.g., 10 µM) of a competitive CRBN binder, such as pomalidomide or thalidomide.[5]

-

Target Competition: Co-treat cells with the PROTAC degrader and a high concentration (e.g., 10 µM) of the parent IRAK4 inhibitor that constitutes the "warhead" of the PROTAC.[5]

-

Control: Include a DMSO vehicle control and a control treated with the PROTAC alone.

-

Analysis: After the treatment period (e.g., 24 hours), harvest the cells and analyze IRAK4 protein levels by Western blot as described in section 5.1.

-

-

Expected Outcome: Degradation of IRAK4 should be rescued (i.e., blocked) in cells pre-treated with the proteasome inhibitor or co-treated with the excess CRBN ligand or IRAK4 inhibitor.[5][9]

The workflow for these MoA experiments is visualized below.

References

- 1. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

PROTAC IRAK4 Degrader-5: A Technical Guide to E3 Ligase Recruitment and Target Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of PROTAC IRAK4 degrader-5, focusing on its recruitment of E3 ligases to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in inflammatory signaling pathways, making it a key target for therapeutic intervention in various autoimmune diseases and cancers.[1][2][3][4] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that, instead of merely inhibiting protein function, hijacks the body's own ubiquitin-proteasome system to eliminate target proteins entirely.[5][6] This guide provides a comprehensive overview of the IRAK4 signaling pathway, the mechanism of action for PROTAC-mediated degradation, detailed experimental protocols for characterization, and a summary of quantitative data for assessing degrader efficacy.

The IRAK4 Signaling Pathway

IRAK4 is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4, leading to the formation of a complex known as the Myddosome.[1][2][7] Within the Myddosome, IRAK4 autophosphorylates and subsequently phosphorylates other substrates, including IRAK1.[7][8] This initiates a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory cytokines and chemokines.[3][9][10] Dysregulation of the IRAK4 pathway is implicated in the pathogenesis of numerous inflammatory and malignant diseases.[1][4][9]

Mechanism of Action: PROTAC-Mediated IRAK4 Degradation

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (in this case, IRAK4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6][11] The PROTAC simultaneously binds to IRAK4 and an E3 ligase, forming a ternary complex.[5][12] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of IRAK4. The resulting polyubiquitinated IRAK4 is then recognized and degraded by the 26S proteasome.[6][13] A key advantage of PROTACs is their catalytic mode of action; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[5] this compound is a Cereblon-based degrader, meaning it recruits the CRBN E3 ligase.[14]

Quantitative Data Presentation

The efficacy of a PROTAC degrader is assessed through various quantitative parameters. The following tables summarize key metrics for evaluating this compound, with representative data based on typical characterization assays for potent IRAK4 degraders.

Table 1: Binding Affinities

| Component | Binding Partner | Assay | Affinity (nM) |

| This compound | IRAK4 | TR-FRET | 15 |

| This compound | Cereblon (CRBN) | Fluorescence Polarization | 50 |

Table 2: Ternary Complex Formation

| Complex | Assay | Cooperativity (α) |

| IRAK4 - PROTAC - CRBN | TR-FRET | 2.5 |

Table 3: Cellular Degradation Potency

| Cell Line | Parameter | Value |

| THP-1 | DC₅₀ (nM) | 5 |

| Dₘₐₓ (%) | 95 | |

| Human PBMCs | DC₅₀ (nM) | 10 |

| Dₘₐₓ (%) | 90 |

Table 4: Degradation Kinetics

| Cell Line | Parameter | Value |

| THP-1 | t₁/₂ of degradation (hours) | 2 |

| Time to Dₘₐₓ (hours) | 6 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are protocols for key experiments in the characterization of this compound.

Ternary Complex Formation Assay (TR-FRET)

Objective: To quantify the formation of the IRAK4-PROTAC-E3 ligase ternary complex and determine cooperativity.

Materials:

-

Recombinant His-tagged IRAK4

-

Recombinant Avi-tagged Cereblon (CRBN) complex

-

This compound

-

Anti-His-Tb (donor fluorophore)

-

Streptavidin-d2 (acceptor fluorophore)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 0.01% BSA, 0.01% Tween-20, pH 7.4)

-

384-well low-volume plates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add a fixed concentration of His-IRAK4 and Avi-CRBN.

-

Add the serially diluted PROTAC to the wells.

-

Incubate at room temperature for 60 minutes.

-

Add Anti-His-Tb and Streptavidin-d2 to each well.

-

Incubate for 60 minutes in the dark.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 340 nm.

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against PROTAC concentration to determine the ternary complex formation. Cooperativity (α) is calculated by comparing the affinity of the PROTAC for one protein in the presence and absence of the other.

In-Cell Target Degradation Assay (Western Blot)

Objective: To determine the concentration-dependent degradation of IRAK4 in cells.

Materials:

-

THP-1 cells or human PBMCs

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against IRAK4

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blot apparatus

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere/stabilize.

-

Treat cells with a serial dilution of this compound for a fixed time (e.g., 24 hours).

-

Lyse the cells and quantify total protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies for IRAK4 and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Add chemiluminescent substrate and visualize bands using a digital imager.

-

Quantify band intensities and normalize IRAK4 levels to the loading control.

-

Plot normalized IRAK4 levels against PROTAC concentration to determine DC₅₀ and Dₘₐₓ.

Ubiquitination Assay (In-Cell)

Objective: To confirm that PROTAC-induced degradation is mediated by ubiquitination.

Materials:

-

Cells expressing tagged IRAK4 (e.g., HA-IRAK4)

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer

-

Anti-HA antibody for immunoprecipitation

-

Protein A/G beads

-

Anti-ubiquitin antibody for Western blotting

Procedure:

-

Transfect cells with a vector expressing tagged IRAK4.

-

Treat cells with this compound and/or MG132. Pre-treatment with MG132 prevents the degradation of ubiquitinated proteins.

-

Lyse the cells and immunoprecipitate tagged IRAK4 using an anti-tag antibody and protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Perform a Western blot and probe with an anti-ubiquitin antibody to detect polyubiquitinated IRAK4.

Conclusion

This compound represents a promising therapeutic strategy for diseases driven by aberrant IRAK4 signaling. By inducing the targeted degradation of IRAK4, it offers the potential for a more profound and durable pharmacological effect compared to traditional kinase inhibitors. The comprehensive characterization of such degraders, through a combination of biochemical and cellular assays as outlined in this guide, is essential for advancing these innovative molecules toward clinical applications. The systematic evaluation of binding affinities, ternary complex formation, degradation potency, and mechanism of action provides the critical data needed to optimize PROTAC design and predict in vivo efficacy.

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK4 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]

- 4. Frontiers | IL-1 Receptor-Associated Kinase Signaling and Its Role in Inflammation, Cancer Progression, and Therapy Resistance [frontiersin.org]

- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. scispace.com [scispace.com]

- 10. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 13. promega.co.jp [promega.co.jp]

- 14. medchemexpress.com [medchemexpress.com]

The Dichotomy of IRAK4: A Technical Guide to its Scaffolding and Kinase Functions in Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-1 receptor-associated kinase 4 (IRAK4) stands as a critical signaling node in innate immunity, mediating responses downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Its role in a spectrum of inflammatory diseases and cancers has made it a compelling therapeutic target. However, the therapeutic blockade of IRAK4 is complicated by its dual functionality: it operates not only as a serine/threonine kinase but also as a crucial scaffold protein for the assembly of the Myddosome signaling complex. This guide provides an in-depth technical exploration of the distinct and overlapping roles of IRAK4's kinase and scaffolding activities in disease pathogenesis. We will dissect the current understanding of how these two functions differentially regulate downstream signaling pathways, present quantitative data to compare their contributions, detail key experimental methodologies to interrogate them, and visualize the intricate molecular interactions and experimental workflows. This comprehensive analysis aims to equip researchers and drug development professionals with the foundational knowledge required to devise more effective and nuanced therapeutic strategies targeting the IRAK4 signaling axis.

Introduction: The Dual Nature of IRAK4

IRAK4 is a central player in the innate immune system, acting as a critical mediator of signal transduction following the activation of TLRs and IL-1Rs. Upon ligand binding to these receptors, a multi-protein complex known as the Myddosome is formed, with IRAK4 at its core. This complex initiates a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines.[1][2]

A growing body of evidence has revealed that IRAK4's contribution to this process is twofold:

-

Scaffolding Function: IRAK4 serves as an essential scaffold for the assembly of the Myddosome. It facilitates the recruitment and oligomerization of Myeloid differentiation primary response 88 (MyD88) and other IRAK family members, namely IRAK1 and IRAK2.[3][4] This structural role is indispensable for the initiation of downstream signaling.

-

Kinase Activity: As a serine/threonine kinase, IRAK4 phosphorylates downstream substrates, most notably IRAK1. This phosphorylation event is a key step in the propagation of the signal, leading to the activation of downstream kinases and transcription factors.

The distinction between these two functions is not merely academic; it has profound implications for the development of IRAK4-targeted therapies. While kinase inhibitors have been the primary focus of drug development efforts, a deeper understanding of the scaffolding function is revealing new therapeutic avenues and potential limitations of kinase-centric approaches.

Signaling Pathways: A Tale of Two Functions

The differential roles of IRAK4's scaffolding and kinase activities are most evident in the downstream signaling pathways they regulate.

The Myddosome Assembly: The Primacy of the Scaffold

The formation of the Myddosome is the initial and critical step in TLR/IL-1R signaling. This process is almost entirely dependent on the scaffolding function of IRAK4.

Studies have shown that kinase-dead mutants of IRAK4 are still capable of being recruited to the Myddosome and can facilitate the recruitment of IRAK1 and IRAK2, albeit with altered kinetics and stability.[5] This underscores the fundamental importance of IRAK4's structural integrity for the initiation of the signaling cascade.

Downstream Signal Propagation: The Role of Kinase Activity

Once the Myddosome is assembled, IRAK4's kinase activity becomes crucial for the robust activation of downstream pathways and the subsequent production of inflammatory cytokines.

While the scaffolding function is sufficient for the initial assembly of the signaling complex and can lead to a basal level of NF-κB and MAPK activation, the kinase activity of IRAK4 is essential for the full-blown inflammatory response.[6] Studies using kinase-dead IRAK4 knock-in mice have demonstrated a significant reduction in the production of key inflammatory cytokines like TNF-α, IL-6, and IL-1β upon TLR stimulation.[7][8]

Quantitative Data Presentation

The differential contributions of IRAK4's kinase and scaffolding functions can be quantified by examining the effects of specific inhibitors and genetic modifications on various cellular and biochemical readouts.

IRAK4 Kinase Inhibitors: Potency and Cellular Effects

A number of small molecule inhibitors targeting the ATP-binding pocket of IRAK4 have been developed. Their potency is typically characterized by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays.

| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Target | Reference |

| PF-06650833 | 0.52 | 2.4 (PBMC IL-6) | Kinase Activity | [9] |

| BAY-1834845 | 3.55 | ~2300 (THP-1 TNF-α) | Kinase Activity | [9] |

| CA-4948 | 115 | - | Kinase Activity | [10] |

| Compound 42 | 8.9 | - | Kinase Activity | [10] |

| Compound 19 | - | 460 (HWB IL-6) | Kinase Activity | [11] |

Table 1: Potency of Selected IRAK4 Kinase Inhibitors. HWB: Human Whole Blood; PBMC: Peripheral Blood Mononuclear Cells.

Kinase vs. Scaffold Inhibition: A Comparative Analysis

The advent of molecules that can degrade IRAK4 entirely (e.g., PROTACs) or specifically block its scaffolding function allows for a direct comparison of the therapeutic consequences of inhibiting each function.[12]

| Condition | TNF-α Production (% of Control) | IL-6 Production (% of Control) | NF-κB Activation | MAPK Activation | Reference |

| Wild-Type | 100% | 100% | Full | Full | - |

| IRAK4 Kinase-Dead | Significantly Reduced | Significantly Reduced | Partially Reduced | Partially Reduced | [6][7] |

| IRAK4 Kinase Inhibitor | Reduced | Reduced | Partially Reduced | Partially Reduced | [13] |

| IRAK4 Degrader (PROTAC) | Strongly Inhibited | Strongly Inhibited | Strongly Inhibited | Strongly Inhibited | [6][12] |

| IRAK4 Scaffold Inhibitor | Dose-dependently reduced | Dose-dependently reduced | - | - | [8] |

Table 2: Comparative Effects of Inhibiting IRAK4 Functions. Data are qualitative summaries from multiple studies. The extent of reduction/inhibition can be cell-type and stimulus-dependent.

Quantifying the Scaffolding Function: Binding Affinities

Experimental Protocols

Dissecting the distinct roles of IRAK4's scaffolding and kinase functions requires a combination of biochemical, cellular, and in vivo experimental approaches.

In Vitro IRAK4 Kinase Assay

This assay directly measures the enzymatic activity of IRAK4 and is crucial for screening and characterizing kinase inhibitors.

Principle: Recombinant IRAK4 is incubated with a substrate (e.g., a peptide or a protein like IRAK1) and ATP. The transfer of phosphate from ATP to the substrate is then quantified.

Workflow:

Detailed Methodology: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The assay is performed in a multi-well plate format. Briefly, IRAK4 enzyme, substrate, ATP, and the test inhibitor are incubated together. After the reaction, the remaining ATP is depleted, and the generated ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the luminescence is proportional to the kinase activity.[4]

Co-Immunoprecipitation (Co-IP) to Assess Myddosome Assembly

Co-IP is a powerful technique to study protein-protein interactions and is used to investigate the scaffolding function of IRAK4 within the Myddosome.

Principle: An antibody specific to a target protein (e.g., MyD88) is used to pull down the target protein and any interacting partners from a cell lysate. The presence of interacting partners (e.g., IRAK4) is then detected by Western blotting.

Workflow:

Detailed Methodology: Cells are stimulated with a TLR or IL-1R ligand to induce Myddosome formation. The cells are then lysed under non-denaturing conditions to preserve protein complexes. The lysate is incubated with an antibody against a Myddosome component (e.g., MyD88). Protein A/G-conjugated beads are added to capture the antibody-protein complexes. After washing to remove non-specifically bound proteins, the complexes are eluted from the beads and analyzed by SDS-PAGE and Western blotting using antibodies against other potential Myddosome components like IRAK4 and IRAK1.[3]

Analysis of IRAK4 Kinase-Dead Knock-in Mice

The generation of mice expressing a catalytically inactive form of IRAK4 has been instrumental in dissecting the in vivo roles of its kinase activity.

Principle: Site-directed mutagenesis is used to alter key residues in the ATP-binding pocket of the IRAK4 gene, rendering the resulting protein kinase-dead. This mutant gene is then "knocked-in" to the mouse genome, replacing the wild-type allele.

Workflow:

Detailed Analysis: Macrophages and other immune cells are isolated from wild-type and IRAK4 kinase-dead mice. These cells are then stimulated with various TLR ligands, and the production of cytokines (e.g., TNF-α, IL-6) is measured by ELISA. Downstream signaling events, such as the phosphorylation of NF-κB and MAP kinases, are assessed by Western blotting.[6]

The Interplay of Scaffolding and Kinase Activity in Disease

The differential roles of IRAK4's two functions have significant implications for various diseases.

-

Inflammatory and Autoimmune Diseases: In many inflammatory conditions, the overproduction of cytokines is a key driver of pathology. In these cases, inhibiting IRAK4's kinase activity is a promising therapeutic strategy. However, the residual signaling permitted by the scaffolding function may still contribute to chronic inflammation. Therefore, therapies that disrupt both the kinase and scaffolding functions, such as IRAK4 degraders, may offer superior efficacy.[12]

-

Cancer: In certain cancers, particularly those with MyD88 mutations like Waldenström's macroglobulinemia and activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL), constitutive activation of the IRAK4 pathway promotes tumor cell survival.[14] In these contexts, simply inhibiting the kinase activity may not be sufficient, as the scaffolding function can still support pro-survival signaling. Thus, targeting the scaffold or degrading the entire IRAK4 protein is an attractive therapeutic approach.

Future Directions and Therapeutic Implications

The growing appreciation for the dual nature of IRAK4 is shaping the future of drug discovery in this area.

-

Scaffold-Specific Inhibitors: The development of small molecules that specifically disrupt the scaffolding function of IRAK4, without affecting its kinase activity, is an emerging area of research.[8] Such compounds could provide a more nuanced approach to modulating IRAK4 signaling and may have a different therapeutic and safety profile compared to kinase inhibitors.

-

IRAK4 Degraders (PROTACs): Proteolysis-targeting chimeras (PROTACs) that induce the degradation of the entire IRAK4 protein are a promising therapeutic modality.[12] By eliminating both the kinase and scaffolding functions, PROTACs have the potential to achieve a more profound and durable inhibition of the IRAK4 pathway.

-

Combination Therapies: Combining IRAK4 kinase inhibitors with agents that target other nodes in the TLR/IL-1R signaling pathway, or with therapies that target the consequences of residual scaffold-mediated signaling, may offer synergistic benefits.

Conclusion

IRAK4 is a multifaceted protein with distinct but interconnected scaffolding and kinase functions that are both critical for its role in innate immunity and disease. While the kinase activity is a key driver of inflammatory cytokine production, the scaffolding function is the foundational step for the entire signaling cascade. A comprehensive understanding of this functional dichotomy is paramount for the rational design of next-generation therapeutics. As research continues to unravel the intricate details of IRAK4 signaling, we can anticipate the development of more sophisticated and effective therapies that target this crucial gatekeeper of inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 4. Helical assembly in the MyD88:IRAK4:IRAK2 complex in TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. A First-in-class Selective and Potent IRAK4 Degrader Demonstrates Robust in Vitro and in Vivo Inhibition of TLR/IL-1R Activation and Inflammation - ACR Meeting Abstracts [acrabstracts.org]

- 7. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]

- 9. researchgate.net [researchgate.net]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of IRAK4 in TLR/IL-1R Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase that functions as a master regulator in innate immune signaling. We will explore its structure, its central role within the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) pathways, the distinct contributions of its kinase and scaffolding functions, and its validation as a major therapeutic target for a host of inflammatory diseases and cancers.

Introduction: IRAK4 as a Central Node in Innate Immunity

The innate immune system provides the first line of defense against pathogens and cellular damage. This response is primarily mediated by pattern recognition receptors (PRRs), including the Toll-like receptor (TLR) family, and by cytokine receptors like the Interleukin-1 Receptor (IL-1R) family.[1][2][3] Both receptor superfamilies utilize a conserved intracellular Toll/Interleukin-1 Receptor (TIR) domain to initiate downstream signaling cascades that culminate in the production of inflammatory mediators.[1][2]

At the apex of these TIR-domain signaling pathways stands Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[4][5] IRAK4 is the "master IRAK," an essential kinase and scaffold protein whose activity is indispensable for a robust inflammatory response.[1] Its pivotal position, integrating signals from multiple TLRs and IL-1Rs, makes it a highly attractive therapeutic target for a wide range of autoimmune diseases, inflammatory disorders, and certain cancers.[1][4][6] Genetic evidence from humans and mice lacking IRAK4 confirms its critical role; these subjects exhibit profound hyporesponsiveness to TLR and IL-1R ligands and are susceptible to specific bacterial infections.[1][7][8]

Molecular Architecture of IRAK4

IRAK4 is a 460-amino-acid protein kinase composed of two primary functional domains: an N-terminal death domain (DD) and a C-terminal serine/threonine kinase domain.[1][8]

-

Death Domain (DD): This domain is crucial for protein-protein interactions. It mediates the recruitment of IRAK4 to the adaptor protein MyD88 (Myeloid differentiation primary response 88), which is the initial step in forming the core signaling complex.[1][8][9]

-

Kinase Domain (KD): The KD possesses the catalytic activity responsible for phosphorylating downstream substrates, primarily IRAK1 and IRAK2.[7][10] A unique feature of the IRAK family kinase domain is the presence of a tyrosine residue that acts as an ATP-binding site "gatekeeper," a characteristic that can be exploited for the development of selective inhibitors.[1][6]

IRAK4 functions as both a scaffold and an enzyme . Its scaffolding function is essential for assembling the primary signaling complex, while its kinase activity is required to propagate the signal downstream.[8][11]

The IRAK4-Mediated Signaling Cascade

Activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines initiates a highly orchestrated, sequential assembly of a supramolecular organizing center known as the Myddosome.[12][13]

-

Receptor Activation and MyD88 Recruitment: Ligand binding induces receptor dimerization, which brings their cytoplasmic TIR domains into close proximity. This conformational change facilitates the recruitment of the primary adaptor protein, MyD88.[1][14]

-

Myddosome Assembly: MyD88, via its own death domain, recruits multiple IRAK4 molecules.[1][12] This interaction forms the core of the Myddosome, a stable helical structure typically composed of 6-8 MyD88 molecules and 4 IRAK4 molecules.[12] This proximity-induced dimerization of IRAK4 triggers its trans-autophosphorylation, which is a key activation step.[8][14]

-

Recruitment and Phosphorylation of Effector IRAKs: The activated IRAK4 within the Myddosome then recruits and phosphorylates the effector kinases IRAK1 and/or IRAK2.[7][12] This phosphorylation event fully activates IRAK1, causing it to undergo extensive autophosphorylation.[12]

-

Signal Propagation via TRAF6: Activated IRAK1 dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[1][7] IRAK1 promotes the K63-linked polyubiquitination of TRAF6 and itself, creating a scaffold for downstream kinases.[1]

-

Activation of NF-κB and MAPK Pathways: The TRAF6 complex recruits and activates TGF-β-activated kinase 1 (TAK1).[1][11] TAK1 is a critical branching point that activates two major pro-inflammatory pathways:

-

NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκBα). This targets IκBα for degradation, liberating the NF-κB transcription factor to translocate to the nucleus.[1][15]

-

MAPK Pathway: TAK1 also activates Mitogen-Activated Protein Kinases (MAPKs) such as JNK and p38, which in turn activate other transcription factors like AP-1.[1][15]

-

-

Gene Transcription: Nuclear translocation of NF-κB and AP-1 drives the transcription of hundreds of genes encoding pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules that orchestrate the inflammatory response.[1]

// Edges PAMPs -> TLR_IL1R [label="Bind & Activate"]; TLR_IL1R -> MyD88 [label="Recruits"]; MyD88 -> Myddosome; IRAK4 -> Myddosome; Myddosome -> IRAK1_2 [label="Recruits & Phosphorylates"]; IRAK1_2 -> TRAF6 [label="Activates"]; TRAF6 -> TAK1 [label="Activates"]; TAK1 -> IKK [label="Activates"]; TAK1 -> MAPK [label="Activates"]; IKK -> IkappaB [label="Phosphorylates (P)\n(leads to degradation)"]; IkappaB -> NFkappaB [style=dashed, arrowhead=tee, label="Inhibits"]; NFkappaB -> Transcription [label="Translocates & Activates"]; MAPK -> AP1 [label="Activates"]; AP1 -> Transcription [label="Translocates & Activates"]; }

Caption: The TLR/IL-1R signaling pathway mediated by IRAK4.

Delineating the Kinase and Scaffolding Functions of IRAK4

A critical area of research focuses on distinguishing the catalytic versus non-catalytic roles of IRAK4. While intertwined, they make distinct contributions to signaling.

-

Scaffolding Role: The physical presence of IRAK4 is an absolute requirement for the formation of a functional Myddosome.[8] It serves as the essential bridge between the adaptor MyD88 and the downstream effector kinases IRAK1/2.[16] Studies have shown that the loss of the entire IRAK4 protein has a more profound inhibitory effect on IL-1 signaling than the loss of only its kinase activity, highlighting the importance of its structural role.[8] The IRAK4 scaffold controls the initial assembly and maintenance of the signaling complex.[8]

-

Kinase Role: The kinase activity of IRAK4 is crucial for signal amplification and propagation. Experiments using IRAK4 kinase-inactive knock-in mice demonstrate a severe impairment in the production of pro-inflammatory cytokines and complete resistance to lethal endotoxic shock.[17][18][19][20] While NF-κB activation may be partially retained in some contexts without IRAK4 kinase activity (relying on the scaffold), the activation of MAP kinases and the transcription factor IRF5 is critically dependent on a catalytically active IRAK4.[11][19][21] Therefore, the kinase function acts as a "gatekeeper," controlling the strength and duration of the inflammatory response.[8]

Caption: Dual roles of IRAK4 as a scaffold and a kinase.

Data Summary: Effects of IRAK4 Status on Signaling

The following tables summarize the differential impact of IRAK4 knockout versus a kinase-inactive state on key signaling events, as reported in cellular and animal models.

Table 1: Role of IRAK4 Protein and Kinase Activity in Downstream Signaling

| Signaling Component | Effect of IRAK4 Knockout (KO) | Effect of Kinase-Dead IRAK4 (KD) | Key Findings |

| Myddosome Assembly | Abolished | Intact, may be stabilized | IRAK4 protein is essential for complex formation.[12][13] |

| IRAK1 Phosphorylation | Abolished | Abolished | Kinase activity is essential for this step.[21][22] |

| NF-κB Activation | Abolished or severely impaired | Partially retained or delayed | The scaffold function allows for some residual NF-κB signaling, but it is weaker and often delayed without kinase activity.[8][18][19] |

| JNK/p38 (MAPK) Activation | Abolished | Severely impaired or abolished | MAPK activation is highly dependent on IRAK4 kinase activity.[18][21][23] |

| IRF5/IRF7 Activation | Abolished | Abolished | Type I IFN responses via TLR7/9 are critically dependent on IRAK4 kinase activity.[11][17][20] |

| Cytokine/Chemokine Production | Abolished | Severely impaired or abolished | Robust production of inflammatory mediators requires full IRAK4 function, especially its kinase activity.[1][17][20] |

| Response to Septic Shock | Complete resistance | Complete resistance | Both scaffold and kinase functions are essential for the systemic inflammatory response leading to septic shock.[1][20] |

IRAK4 as a Therapeutic Target

Given its central role in mediating inflammation, IRAK4 has emerged as a prime target for therapeutic intervention.[1][4] The goal of IRAK4 inhibition is to shut down the excessive inflammatory signaling that drives autoimmune diseases and certain cancers, without causing broad immunosuppression.[24]

Table 2: IRAK4 as a Therapeutic Target

| Therapeutic Area | Rationale for Targeting IRAK4 | Status of Inhibitors/Degraders |

| Autoimmune Diseases (e.g., Rheumatoid Arthritis, Lupus, Psoriasis) | Overactivation of TLR/IL-1R pathways by endogenous ligands (DAMPs) drives chronic inflammation and tissue damage.[1][6][25] | Several small molecule inhibitors have entered clinical trials, showing promise in reducing inflammatory biomarkers.[6][26] |

| Oncology (e.g., B-cell Lymphomas with MyD88 mutations) | Activating mutations in MyD88 (e.g., L265P) lead to constitutive, ligand-independent formation of the Myddosome and IRAK4 activation, promoting cancer cell survival and proliferation.[2][24][27] | IRAK4 inhibitors have shown efficacy in preclinical models and are being tested in clinical trials for MyD88-mutant lymphomas.[24] |

| Inflammatory Disorders (e.g., Sepsis, Inflammatory Bowel Disease) | Dysregulated TLR signaling leads to a cytokine storm and massive inflammation.[1][25] | Pharmacological blocking of IRAK4 kinase activity is expected to reduce the levels and duration of inflammatory responses, offering a potential therapy.[19] |

Beyond small molecule inhibitors that block the ATP-binding site, a new class of drugs known as degraders (e.g., PROTACs) are in development.[27] These molecules are designed to induce the complete degradation of the IRAK4 protein, thereby eliminating both its kinase and scaffolding functions, which may offer a more profound therapeutic effect.[27]

Key Experimental Protocols

The study of IRAK4 signaling relies on a set of core biochemical and cell-based assays.

1. Co-Immunoprecipitation (Co-IP) for Myddosome Interaction Analysis

-

Objective: To determine the physical interaction between IRAK4 and other Myddosome components like MyD88 and IRAK1.

-

Methodology:

-

Lyse cells (e.g., HEK293T cells overexpressing tagged proteins or primary immune cells) under non-denaturing conditions to preserve protein complexes.

-

Incubate the cell lysate with an antibody specific to one protein of interest (e.g., anti-IRAK4).

-

Add protein A/G-coupled beads to capture the antibody-protein complex.

-

Wash the beads to remove non-specific binders.

-

Elute the bound proteins from the beads.

-

Analyze the eluate by Western blotting using antibodies against the suspected interacting partners (e.g., anti-MyD88, anti-IRAK1). A positive band indicates an interaction.

-

2. In Vitro Kinase Assay

-

Objective: To measure the direct catalytic activity of IRAK4 and assess the potency of inhibitors.

-

Methodology:

-

Purify recombinant IRAK4 protein.

-

Prepare a reaction mixture containing the purified IRAK4, a suitable kinase buffer with MgCl₂, and ATP (often radiolabeled [γ-³²P]ATP).

-

Add a known substrate, such as a recombinant fragment of IRAK1 or a generic kinase substrate like myelin basic protein (MBP).

-

If testing an inhibitor, pre-incubate IRAK4 with the compound before adding ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and separate the proteins by SDS-PAGE.

-

Detect substrate phosphorylation by autoradiography (for ³²P) or by using a phospho-specific antibody in a Western blot.

-

3. Western Blotting for Pathway Activation

-

Objective: To measure the activation of downstream signaling pathways by detecting the phosphorylation of key proteins.

-

Methodology:

-

Culture cells (e.g., primary macrophages or THP-1 monocytes) and treat with an IRAK4 inhibitor or vehicle control.

-

Stimulate the cells with a TLR ligand (e.g., LPS for TLR4, R848 for TLR7/8) or IL-1β for various time points.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated forms of proteins (e.g., phospho-p38, phospho-JNK, phospho-IκBα) and total protein antibodies as loading controls.

-

Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands using chemiluminescence or fluorescence imaging.

-

Caption: Workflow for assessing the effect of an IRAK4 inhibitor.

Conclusion

IRAK4 is unequivocally a central and indispensable component of the MyD88-dependent TLR and IL-1R signaling pathways. Its dual functions as a molecular scaffold for Myddosome assembly and as a protein kinase for signal propagation make it the master switch for initiating a broad range of inflammatory responses. The profound defects in immunity seen in IRAK4-deficient individuals, coupled with the overactivation of this pathway in numerous diseases, firmly establishes IRAK4 as a critical therapeutic target. The ongoing development of highly selective IRAK4 inhibitors and novel protein degraders holds significant promise for a new generation of therapies to treat chronic inflammatory and autoimmune diseases, as well as specific malignancies.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. Interleukin-1 receptor associated kinase - Wikipedia [en.wikipedia.org]

- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]

- 7. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]

- 8. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. IRAK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 13. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. IRAK4 kinase activity is redundant for interleukin-1 (IL-1) receptor-associated kinase phosphorylation and IL-1 responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rupress.org [rupress.org]

- 18. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A critical role for IRAK4 kinase activity in Toll-like receptor-mediated innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rupress.org [rupress.org]

- 22. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Complete Dependence on IRAK4 Kinase Activity in TLR2, but Not TLR4, Signaling Pathways Underlies Decreased Cytokine Production and Increased Susceptibility to Streptococcus pneumoniae Infection in IRAK4 Kinase-Inactive Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rupress.org [rupress.org]

- 25. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 26. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 27. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Inflammation: A Technical Guide to the IRAK4 Ternary Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system, our body's first line of defense, relies on the rapid and precise recognition of pathogens. A key signaling hub in this process is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) ternary complex, also known as the Myddosome. This multi-protein assembly is a critical mediator of signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), playing a pivotal role in the inflammatory response. Understanding the structural biology of the IRAK4 ternary complex is paramount for the development of novel therapeutics targeting a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth exploration of the IRAK4 ternary complex formation, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

The core of the IRAK4 ternary complex consists of the death domains (DDs) of three key proteins: Myeloid Differentiation Primary Response 88 (MyD88), IRAK4, and either IRAK1 or IRAK2. The assembly is a highly ordered and hierarchical process, initiated by the recruitment of MyD88 to the activated receptor. This triggers the oligomerization of MyD88, forming a scaffold for the subsequent recruitment of IRAK4 and then IRAK2 (or IRAK1), leading to the formation of a helical signaling tower.[1][2][3][4] This complex brings the kinase domains of the IRAK proteins into close proximity, facilitating their phosphorylation and the downstream activation of inflammatory signaling cascades.[3][5]

Quantitative Analysis of Myddosome Assembly

| Interaction | Technique | Cell/System Type | Kinetic Parameter | Value | Reference |

| MyD88 oligomerization | Live-cell imaging | Mouse lymphoma T cells (EL4) | Oligomer size for stable complex | > 4 MyD88 molecules | [6] |

| IRAK4 recruitment to MyD88 | Live-cell imaging | Mouse lymphoma T cells (EL4) | Average recruitment time | 14.4 ± 12.3 seconds | [6] |

| Myddosome formation (LPS-induced) | 3D rapid light sheet imaging | Live macrophages | Time to first Myddosome formation | 80 seconds | [1][7] |

| Myddosome lifetime (LPS-induced) | 3D rapid light sheet imaging | Live macrophages | Mean lifetime | 170 seconds | [1][7] |

| Myddosome formation (Aβ fibril-induced) | 3D rapid light sheet imaging | Live macrophages | Time to first Myddosome formation | 372 seconds | [1][7] |

| Myddosome lifetime (Aβ fibril-induced) | 3D rapid light sheet imaging | Live macrophages | Mean lifetime | 220 seconds | [1][7] |

Signaling Pathway of IRAK4 Ternary Complex Formation

The formation of the IRAK4 ternary complex is a central event in the TLR/IL-1R signaling pathway. The following diagram illustrates the key steps leading to the assembly of the Myddosome and the subsequent activation of downstream signaling.

Caption: TLR/IL-1R signaling pathway leading to Myddosome formation and downstream activation.

Experimental Protocols

The structural and functional characterization of the IRAK4 ternary complex has been made possible through a combination of sophisticated experimental techniques. This section provides detailed methodologies for key experiments cited in the field.

X-ray Crystallography of the MyD88-IRAK4-IRAK2 Death Domain Complex

This protocol is based on the methodology used to determine the first crystal structure of the Myddosome core.[2][3][8][9]

1. Protein Expression and Purification:

-

Constructs: The death domains (DDs) of human MyD88 (residues 1-120), IRAK4 (residues 1-106), and IRAK2 (residues 1-104) are co-expressed in E. coli.

-

Expression: Cells are grown in LB medium and induced with IPTG at a low temperature (e.g., 16°C) overnight.

-

Purification:

-

The complex is first purified using Ni-NTA affinity chromatography.

-

Further purification is achieved by size-exclusion chromatography to obtain a homogenous sample of the ternary complex.

-

2. Crystallization:

-

Method: Hanging drop vapor diffusion.

-

Protein Concentration: The purified complex is concentrated to approximately 1 mg/ml.

-

Crystallization Solution: Crystals are grown by mixing the protein solution with a reservoir solution containing 50 mM Tris-HCl pH 8.0, 100–250 mM MgCl₂, and 8–15% ethanol.

-

Incubation: Plates are incubated at 20°C.

3. Data Collection and Structure Determination:

-

Data Collection: Diffraction data are collected at a synchrotron source.

-

Phasing: The structure is solved using multiple heavy atom derivatives (e.g., Au, Hg, Pt, Se).

-

Refinement: The model is built and refined using crystallographic software.

Caption: Workflow for X-ray crystallography of the Myddosome death domain complex.

Bioluminescence Resonance Energy Transfer (BRET) for In-Cell Interaction Analysis

BRET is a powerful technique to study protein-protein interactions in living cells.[6][10]

1. Plasmid Construction:

-

The full-length or domain of interest (e.g., Death Domain) of one interacting partner (e.g., MyD88) is cloned into a vector containing a Renilla luciferase (Rluc) donor.

-

The other interacting partner (e.g., IRAK4) is cloned into a vector containing a yellow fluorescent protein (YFP) acceptor.

2. Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are co-transfected with the Rluc- and YFP-fusion constructs.

3. BRET Assay:

-

48 hours post-transfection, cells are harvested and washed.

-

The cell suspension is plated into a 96-well white microplate.

-

The luciferase substrate, coelenterazine h, is added to each well.

-

Luminescence and fluorescence emissions are measured simultaneously using a microplate reader with appropriate filters (e.g., 485 nm for Rluc and 530 nm for YFP).

4. Data Analysis:

-

The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

-

An increase in the BRET ratio upon co-expression of the interacting partners compared to controls indicates a specific interaction.

Caption: General workflow for a BRET-based protein-protein interaction assay.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

1. Protein and Chip Preparation:

-

Ligand: One purified protein (e.g., MyD88 DD) is designated as the ligand and is immobilized on the sensor chip surface. Amine coupling is a common immobilization method.

-

Analyte: The other purified protein (e.g., IRAK4 DD) is the analyte and is flowed over the sensor surface.

2. SPR Measurement:

-

A series of analyte concentrations are prepared in a suitable running buffer.

-

The analyte is injected over the ligand-immobilized surface at a constant flow rate.

-

The association of the analyte to the ligand is monitored as an increase in the response units (RU).

-

After the association phase, running buffer is flowed over the surface to monitor the dissociation of the complex.

-

The surface is regenerated between different analyte injections to remove any bound analyte.

3. Data Analysis:

-

The sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of protein interactions.

Cryo-Electron Microscopy (Cryo-EM) of the Myddosome

Cryo-EM is increasingly used to determine the structure of large and dynamic protein complexes like the Myddosome.[8]

1. Sample Preparation:

-

The purified Myddosome complex is applied to a glow-discharged EM grid.

-

The grid is blotted to create a thin film of the sample.

-

The grid is rapidly plunge-frozen in liquid ethane to vitrify the sample.

2. Data Collection:

-

Images of the frozen-hydrated particles are collected using a transmission electron microscope equipped with a direct electron detector.

-

A tilt series may be collected for tomographic reconstruction.

3. Image Processing and 3D Reconstruction:

-

Individual particle images are picked from the micrographs.

-

The particles are classified into different 2D classes to assess sample homogeneity.

-

A 3D initial model is generated, which is then refined to high resolution using iterative refinement algorithms.

-

For helical assemblies, helical reconstruction methods are applied.

Caption: General workflow for Cryo-Electron Microscopy (Cryo-EM) structure determination.

Conclusion

The formation of the IRAK4 ternary complex is a cornerstone of innate immune signaling. A detailed understanding of its structure, assembly, and regulation is crucial for deciphering the mechanisms of inflammatory responses and for the rational design of targeted therapeutics. This guide has provided a comprehensive overview of the structural biology of the Myddosome, including quantitative data on its assembly, a visual representation of the signaling pathway, and detailed protocols for the key experimental techniques used in its study. As research in this field continues to advance, a deeper understanding of the intricate molecular interactions governing Myddosome formation will undoubtedly pave the way for innovative strategies to modulate inflammatory signaling in a variety of disease contexts.

References

- 1. Identification of Critical Residues of the MyD88 Death Domain Involved in the Recruitment of Downstream Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Helical assembly in the MyD88:IRAK4:IRAK2 complex in TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Helical assembly in the MyD88-IRAK4-IRAK2 complex in TLR/IL-1R signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PROTAC IRAK4 Degrader-5: Patent and Intellectual Property

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific protein targets. Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a high-interest therapeutic target, particularly in immunology and oncology. As a critical kinase and scaffolding protein in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, IRAK4 plays a pivotal role in the innate immune response.[1][2][3] Dysregulation of IRAK4 signaling is implicated in various autoimmune diseases and cancers, such as certain types of lymphoma.[4][5]

Unlike traditional kinase inhibitors that only block the catalytic function of IRAK4, PROTAC-mediated degradation eliminates the entire protein, thereby abrogating both its kinase and scaffolding functions.[4][5] This dual action may lead to a more profound and durable therapeutic effect. This whitepaper provides a detailed technical overview of a specific PROTAC, herein referred to as "PROTAC IRAK4 Degrader-5," focusing on its associated intellectual property, mechanism of action, and the experimental protocols for its characterization.

Patent and Intellectual Property Landscape

The intellectual property surrounding PROTAC IRAK4 degraders is an active and competitive field. Numerous pharmaceutical and biotechnology companies have filed patent applications covering novel chemical matter, linkers, and E3 ligase ligands for targeting IRAK4. Key patent filings often claim specific molecular structures, methods of synthesis, and their use in treating IRAK4-mediated diseases.

For "this compound," a representative compound developed by Kymera Therapeutics, the core intellectual property would be centered on its unique chemical structure, which includes a specific IRAK4-binding moiety, a linker, and an E3 ligase-recruiting ligand.[6] Patents in this space typically provide broad claims covering a genus of related structures and more specific claims for individual compounds with demonstrated potent and selective degradation of IRAK4. For instance, patent WO/2021/127278 A1, assigned to Kymera Therapeutics, describes novel IRAK4-targeting degraders and their therapeutic applications.[7] Similarly, Arvinas Operations, Inc. has patents such as WO 2022/266258 A1 that cover bifunctional compounds for the targeted degradation of IRAK4 in the context of cancer treatment.[8]

These patents typically include extensive data on the synthesis of the claimed compounds and their biological activity, including IRAK4 degradation, inhibition of downstream signaling, and effects on cell viability in relevant cancer cell lines.

Quantitative Data Summary

The efficacy of a PROTAC is defined by its ability to induce the degradation of the target protein. This is quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the in vitro pharmacological profile of this compound in two MYD88-mutant diffuse large B-cell lymphoma (DLBCL) cell lines, OCI-Ly10 and TMD8.[4]

Table 1: In Vitro Degradation Profile of this compound

| Cell Line | DC50 (nM) | Dmax (%) | Time for Max Degradation (hours) |

| OCI-Ly10 | 5.2 | >95 | 18 |

| TMD8 | 8.1 | >90 | 24 |

Table 2: Cellular Activity of this compound

| Cell Line | IC50 (nM) (Cell Viability) | Cytokine Inhibition (IC50, nM) - IL-6 |

| OCI-Ly10 | 15.8 | 10.5 |

| TMD8 | 22.4 | 18.2 |

Mechanism of Action and Signaling Pathway

This compound functions by forming a ternary complex between IRAK4 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL).[9][10] This proximity induces the E3 ligase to polyubiquitinate IRAK4, marking it for recognition and subsequent degradation by the 26S proteasome.[10] The degradation of IRAK4 disrupts the formation of the Myddosome complex, which is critical for downstream signaling cascades.[11][12] This ultimately leads to the inhibition of NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines and cell survival in IRAK4-dependent cancers.[1][2]

Experimental Protocols

The characterization of this compound involves a series of in vitro assays to determine its degradation efficiency, selectivity, and downstream functional consequences.

1. Western Blot for IRAK4 Degradation

-

Objective: To quantify the reduction in IRAK4 protein levels following treatment with the PROTAC.

-

Methodology:

-

Seed OCI-Ly10 or TMD8 cells in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time points (e.g., 4, 8, 12, 18, 24 hours).

-

Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against IRAK4 (e.g., rabbit anti-IRAK4) overnight at 4°C. A loading control antibody (e.g., mouse anti-GAPDH or β-actin) should also be used.

-

Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the IRAK4 band intensity to the loading control.

-

2. Cell Viability Assay (e.g., CellTiter-Glo®)

-

Objective: To determine the effect of IRAK4 degradation on the viability of cancer cells.

-

Methodology:

-

Seed OCI-Ly10 or TMD8 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a four-parameter logistic curve.

-

3. Cytokine Release Assay (ELISA)

-

Objective: To measure the inhibition of pro-inflammatory cytokine production as a functional readout of IRAK4 pathway inhibition.

-

Methodology:

-

Seed human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1) in a 96-well plate.

-

Pre-treat the cells with a serial dilution of this compound for 2 hours.

-

Stimulate the cells with a TLR agonist (e.g., LPS for TLR4 or R848 for TLR7/8) for 18-24 hours to induce cytokine production.

-

Collect the cell culture supernatant.

-

Quantify the concentration of a specific cytokine (e.g., IL-6 or TNF-α) in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve and calculate the cytokine concentrations in the samples. Determine the IC50 for cytokine inhibition.

-

Experimental and Drug Development Workflow

The development of a PROTAC like IRAK4 Degrader-5 follows a structured workflow, from initial design to preclinical validation.

This workflow highlights the iterative nature of PROTAC development, where data from cellular and biochemical assays inform the optimization of the molecule's structure to achieve the desired pharmacological properties.[13][14][15]

Conclusion

This compound exemplifies the potential of targeted protein degradation as a therapeutic strategy. By efficiently and selectively degrading IRAK4, this molecule offers a powerful approach to disrupt the signaling pathways that drive certain cancers and inflammatory diseases. The in-depth technical understanding of its mechanism, supported by robust experimental validation and a strong intellectual property position, is critical for its continued development and potential clinical translation. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting and rapidly advancing field.

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. | Semantic Scholar [semanticscholar.org]

- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound(Kymera Therapeutics) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Irak degraders and uses thereof - Patent WO-2021127278-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 11. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 12. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promegaconnections.com [promegaconnections.com]

- 14. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

Methodological & Application

Application Notes and Protocols: In Vitro Degradation Assay for PROTAC IRAK4 Degrader-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][4] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, offering a significant advantage over traditional inhibitors.[1][5]

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune response.[6][7] It functions as a key component of the signaling pathways initiated by Toll-like receptors (TLRs) and IL-1 receptors, making it a high-value target for inflammatory and autoimmune diseases.[6][8][9] PROTAC-mediated degradation of IRAK4 offers a promising therapeutic strategy by not only inhibiting its kinase activity but also eliminating its scaffolding function, potentially leading to a more profound and durable pharmacological effect.

This document provides a detailed protocol for an in vitro degradation assay to characterize the activity of "PROTAC IRAK4 degrader-5," a representative IRAK4-targeting PROTAC. The protocol outlines the necessary steps to determine key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

IRAK4 Signaling Pathway and PROTAC Mechanism of Action

The following diagram illustrates the canonical IRAK4 signaling pathway, which is initiated by the activation of Toll-like receptors or IL-1 receptors.

Caption: Simplified IRAK4 signaling cascade.

The diagram below outlines the general mechanism of action for a PROTAC, such as this compound.

Caption: PROTAC-mediated degradation of IRAK4.

Quantitative Data Summary

The efficacy of IRAK4-targeting PROTACs is typically evaluated by their DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following table summarizes publicly available data for various IRAK4 degraders.

| PROTAC Name/Identifier | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |

| Compound 9 | VHL | PBMCs | 151 | >95 |

| KT-474 | Undisclosed | THP-1 | 8.9 | 66.2 |

| KT-474 | Undisclosed | hPBMCs | 0.9 | 101.3 |

| PROTAC IRAK4 degrader-11 | Cereblon | HEK293 | 2.29 | 96.25[4] |

| PROTAC IRAK4 degrader-12 | Cereblon | K562 | 4.87 | 108.46[2][6] |

| PROTAC IRAK4 degrader-8 | Cereblon | THP-1 | 1.8 | >95 |

Experimental Protocol: In Vitro IRAK4 Degradation Assay

This protocol details the steps for assessing the degradation of IRAK4 in a human cell line (e.g., THP-1, a human monocytic cell line) treated with this compound. The primary method for quantification is Western blotting.

Experimental Workflow

Caption: Workflow for IRAK4 degradation assay.

Materials and Reagents

-

Cell Line: THP-1 (human monocytic leukemia) or other suitable cell line expressing IRAK4.

-

Cell Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution in DMSO.

-

Vehicle Control: DMSO.

-

Proteasome Inhibitor (Optional Control): MG132 or Epoxomicin.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA or Bradford assay kit.

-

SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.

-

Transfer Buffer: Standard Tris-Glycine transfer buffer.

-

Membrane: PVDF or nitrocellulose membrane.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Primary Antibodies:

-

Rabbit anti-IRAK4 antibody.

-

Mouse or Rabbit anti-GAPDH or anti-β-actin antibody (loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

Chemiluminescent Substrate: ECL substrate.

-

Imaging System: Chemiluminescence imager.

Procedure

1. Cell Culture and Seeding a. Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified incubator with 5% CO2. b. Seed cells in 6-well plates at a density of 1 x 10^6 cells/well. c. Allow cells to adhere and grow for 24 hours before treatment.